N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide
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Overview
Description
“N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide” is a synthetic organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including a chlorophenyl group, a dioxoisoindolyl group, and a phenylpropanamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide” typically involves multi-step organic reactions. One possible route includes:
Formation of the dioxoisoindolyl intermediate: This can be achieved by reacting phthalic anhydride with an amine under acidic conditions.
Attachment of the chlorophenyl group: The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the final product: The resulting compound is further reacted with phenylpropanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpropanamide moiety.
Reduction: Reduction reactions could target the carbonyl groups in the dioxoisoindolyl structure.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylacetamide
- N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylbutanamide
Uniqueness
“N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c24-18-12-6-7-13-19(18)25-21(27)20(14-15-8-2-1-3-9-15)26-22(28)16-10-4-5-11-17(16)23(26)29/h1-13,20H,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPKYXRRSASBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2Cl)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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